3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide -

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

Catalog Number: EVT-5615385
CAS Number:
Molecular Formula: C21H18N4O4
Molecular Weight: 390.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide

Compound Description: This compound is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). [, ] It exhibits no agonist activity on its own but potentiates the effects of mGluR5 agonists like glutamate, quisqualate, and (R,S)-3,5-dihydroxyphenylglycine (DHPG). [, ] It has been shown to enhance the effects of threshold agonist concentrations in native systems, such as increasing N-methyl-d-aspartate (NMDA) receptor currents induced by DHPG in hippocampal slices. [, ]

Relevance: While structurally dissimilar to 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide, DFB is included because both compounds act as positive allosteric modulators of mGluR5. [, ] This suggests they may influence the receptor's activity through similar, albeit potentially distinct, mechanisms.

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB acts as a potent positive allosteric modulator of mGluR5. [] Studies using CDPPB and its analogs have demonstrated that interaction with the MPEP binding site is crucial for allosteric potentiation of mGluR5 by these compounds. []

Relevance: Although structurally distinct from 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide, CDPPB is relevant due to its shared pharmacological activity as a positive allosteric modulator of mGluR5. [] Furthermore, both CDPPB and DFB bind to the same allosteric site on the receptor as the negative allosteric modulator MPEP, providing further insight into the mechanism of action of positive allosteric modulators. []

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is a highly potent analog of CDPPB and demonstrates selective potentiation of mGluR5-mediated responses in midbrain neurons while not affecting mGluR1. [] This selectivity highlights the potential for developing drugs that target specific mGluR subtypes.

Relevance: Similar to CDPPB, VU-29 is relevant to 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide due to its activity as a positive allosteric modulator of mGluR5. [] Its high potency and selectivity underscore the therapeutic potential of targeting mGluR5 for various neurological conditions.

Dimethyl (Z)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenedioate

Compound Description: This compound is a derivative of indole, an important heterocycle found in various natural products and pharmaceuticals. [] Its crystal structure has been determined, providing information about its molecular geometry and potential interactions. []

(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate

Compound Description: This compound is a phthalimide derivative designed as a potential drug candidate to treat the symptoms of sickle cell anemia. [, ] In a mutagenicity test using Salmonella typhimurium strains TA100 and TA102, it displayed low mutagenic potency. [] Subsequent in vivo studies using a micronucleus test in mice found it to be non-genotoxic. []

Relevance: This compound shares the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group with the target compound, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide, indicating they are both members of the phthalimide class of compounds. Additionally, both have been investigated for their potential biological activity, with the target compound studied for its antimicrobial properties and (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate for its potential to treat sickle cell anemia. [, ]

(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate

Compound Description: Similar to (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate, this compound is another phthalimide derivative designed as a potential drug for sickle cell anemia. [, ] It also displayed low mutagenic potency in the Salmonella/microsome assay [] and was found to be non-genotoxic in the in vivo micronucleus test. []

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate

Compound Description: This phthalimide derivative, designed as a potential drug candidate for sickle cell anemia, exhibited low mutagenic potency in the Salmonella/microsome assay. [] In the in vivo micronucleus test, it was found to be non-genotoxic. []

Relevance: Sharing the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group with 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide, this compound reinforces the observation that the phthalimide scaffold can be modified to potentially yield non-genotoxic drug candidates for sickle cell anemia. []

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxy-benzenesulfonamide

Compound Description: This phthalimide derivative was included in the investigation for new sickle cell anemia drugs. [, ] Despite showing some mutagenic activity in the Salmonella/microsome assay, [] it was deemed non-genotoxic in the in vivo micronucleus test. []

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate

Compound Description: This phthalimide derivative was investigated for its potential as a treatment for sickle cell anemia. [, ] It showed minimal mutagenic potency in the Salmonella/microsome assay [] and was considered non-genotoxic in the in vivo micronucleus test. []

2-[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl nitrate

Compound Description: This phthalimide derivative, another potential drug candidate for sickle cell anemia, displayed low mutagenic potency in the Salmonella/microsome assay [] and was non-genotoxic in the in vivo micronucleus test. []

Relevance: This compound shares the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety with 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide, confirming their shared belonging to the phthalimide class. This compound's exploration as a potential drug for sickle cell anemia further highlights the diverse pharmacological applications of this structural motif. [, ]

5[(1,3 dioxo-1,3 dihydro-2H-isoindol-2-yl)methyl]-2-hydroxy benzoic acid

Compound Description: This compound serves as a ligand for forming transition metal complexes with Cu+2, Co+2, Ni+2, Zn+2, and Mn+2. [] These complexes have been investigated for their antimicrobial activity against plant pathogens, showing varying degrees of toxicity to fungi. Notably, the copper complexes exhibit significant toxicity, aligning with the use of copper salts as fungicides. []

Relevance: This compound features the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group, also present in the target compound, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide. This shared structural element places them both within the phthalimide class, highlighting the versatility of this core structure in coordinating with metal ions and potentially exhibiting biological activity. []

Properties

Product Name

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

Molecular Formula

C21H18N4O4

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C21H18N4O4/c1-24(13-17-22-19(23-29-17)14-7-3-2-4-8-14)18(26)11-12-25-20(27)15-9-5-6-10-16(15)21(25)28/h2-10H,11-13H2,1H3

InChI Key

CUIFEPJIAYZFOI-UHFFFAOYSA-N

SMILES

CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4C3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.